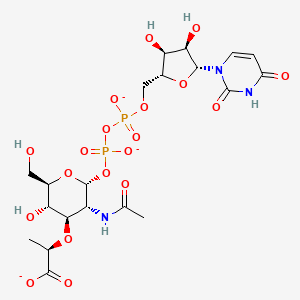

UDP-N-乙酰胞壁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UDP-N-acetyl-alpha-D-muramate(3-) is a UDP-N-acetyl-D-muramate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramic acid.

A nucleoside diphosphate sugar which is formed from UDP-N-acetylglucosamine and phosphoenolpyruvate. It serves as the building block upon which peptidoglycan is formed.

科学研究应用

合成优化

UDP-N-乙酰胞壁酸(UDP-MurNAc)在细菌肽聚糖生物合成中至关重要。Humljan 等人(2008)优化了其合成,重点关注胞壁肽磷酸和 UMP-吗啉酯偶联,实现了可重复的多克级生产 (Humljan 等人,2008).

酶促合成

Raymond 等人(2003)开发了一种使用大肠杆菌酶的 UDP-MurNAc 合成酶促方案,使其可用于肽聚糖途径研究 (Raymond、Price 和 Pavelka,2003).

结构分析

Mol 等人(2003)研究了流感嗜血杆菌 MurC,它催化第一个氨基酸添加到细菌细胞壁肽聚糖的细胞质前体。他们确定了 MurC 与 UDP-MurNAc 复合物的晶体结构,提供了对其功能的见解 (Mol 等人,2003).

革兰氏阴性菌中的回收途径

Gisin 等人(2013)在革兰氏阴性菌中发现了一条拯救途径,绕过了 UDP-MurNAc 的从头合成,为内在的磷霉素耐药性提供了理由 (Gisin 等人,2013).

在抗生素耐药性中的作用

Renner-Schneck 等人(2015)提供了 MurNAc-α1-P 尿苷酰转移酶 MurU 的第一个结构分析,它是革兰氏阴性菌中细胞壁回收途径的一部分,导致对磷霉素的高内在耐药性 (Renner-Schneck 等人,2015).

连接酶功能探索

Kurokawa 等人(2007)探讨了金黄色葡萄球菌 MurC 在 L-丙氨酸识别中的作用,这对于肽聚糖生物合成至关重要。他们表征了一个温度敏感突变,提供了支持 MurC 结构信息的实验证据 (Kurokawa 等人,2007).

对肽聚糖产生的影响

Hervé 等人(2007)研究了大肠杆菌的 UDP-N-乙酰胞壁酸:L-丙氨酰-γ-d-谷氨酰-内消旋二氨基庚二酸连接酶,突出了其在肽聚糖生物合成中的回收作用 (Hervé, Boniface, Gobec, Blanot, & Mengin-Lecreulx, 2007).

药物开发

Frlan 等人(2008)设计了 N-亚苄基磺酰肼化合物作为 UDP-N-乙酰胞壁酸:L-丙氨酸连接酶的抑制剂,这在细菌细胞壁生物合成中至关重要,表明其作为抗菌剂的潜力 (Frlan 等人,2008).

属性

分子式 |

C20H28N3O19P2-3 |

|---|---|

分子量 |

676.4 g/mol |

IUPAC 名称 |

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |

InChI |

InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |

InChI 键 |

NQBRVZNDBBMBLJ-MQTLHLSBSA-K |

手性 SMILES |

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

SMILES |

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

规范 SMILES |

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

同义词 |

Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |

产品来源 |

United States |

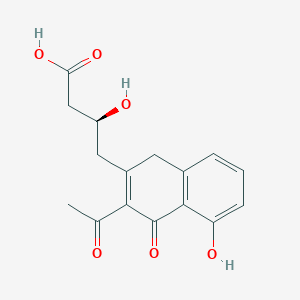

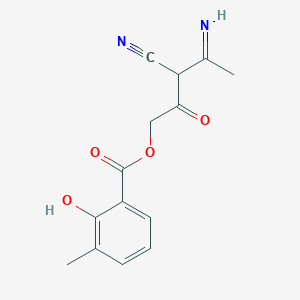

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

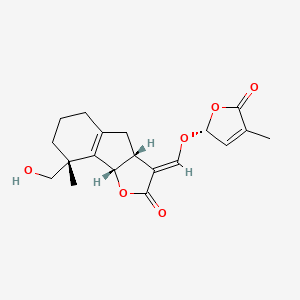

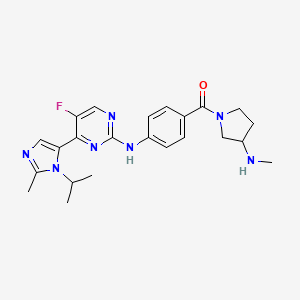

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)